5-Isocyanato-2-methylbenzene-1-sulfonyl chloride
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Overview
Description
5-Isocyanato-2-methylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides. It is characterized by the presence of an isocyanate group (-NCO) and a sulfonyl chloride group (-SO2Cl) attached to a benzene ring. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-2-methylbenzene-1-sulfonyl chloride typically involves the reaction of 2-methylbenzenesulfonyl chloride with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the isocyanate group.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The use of phosgene, a highly toxic and reactive gas, requires stringent safety measures and specialized equipment. The reaction is typically conducted at elevated temperatures and pressures to ensure complete conversion and high yield.
Chemical Reactions Analysis
Types of Reactions
5-Isocyanato-2-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Addition Reactions: The isocyanate group can react with nucleophiles such as water, alcohols, and amines to form ureas, carbamates, and substituted ureas.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Addition Reactions: Reagents include water, alcohols, and amines. The reactions are often conducted in the presence of a catalyst such as triethylamine or pyridine to enhance the reaction rate.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used. The reactions are typically carried out under acidic conditions at controlled temperatures.
Major Products Formed
Nucleophilic Substitution: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Addition Reactions: Ureas, carbamates, and substituted ureas.
Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated derivatives of the aromatic ring.
Scientific Research Applications
5-Isocyanato-2-methylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.
Medicine: Investigated for its potential use in the development of novel drugs and therapeutic agents, particularly in the areas of cancer treatment and antimicrobial therapy.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of 5-Isocyanato-2-methylbenzene-1-sulfonyl chloride involves the reactivity of its functional groups:
Isocyanate Group: Reacts with nucleophiles to form ureas, carbamates, and substituted ureas. The reaction proceeds through the formation of a tetrahedral intermediate, which subsequently collapses to form the final product.
Sulfonyl Chloride Group: Undergoes nucleophilic substitution reactions, where the chloride ion is displaced by a nucleophile, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Aromatic Ring: Participates in electrophilic aromatic substitution reactions, where an electrophile attacks the aromatic ring, leading to the formation of substituted aromatic compounds.
Comparison with Similar Compounds
5-Isocyanato-2-methylbenzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
2-Isocyanato-1-methylbenzene-4-sulfonyl chloride: Similar structure but with different positions of the functional groups on the aromatic ring.
4-Isocyanato-2-methylbenzene-1-sulfonyl chloride: Another isomer with the isocyanate group in the para position relative to the sulfonyl chloride group.
5-Isocyanato-2-methylbenzene-1-sulfonyl fluoride: Similar compound with a fluoride group instead of a chloride group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its isomers and analogs.
Properties
CAS No. |
66347-30-6 |
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Molecular Formula |
C8H6ClNO3S |
Molecular Weight |
231.66 g/mol |
IUPAC Name |
5-isocyanato-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO3S/c1-6-2-3-7(10-5-11)4-8(6)14(9,12)13/h2-4H,1H3 |
InChI Key |
OYFFPEICGBWAFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)S(=O)(=O)Cl |
Origin of Product |
United States |
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